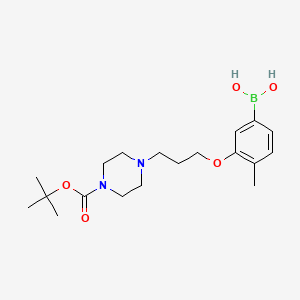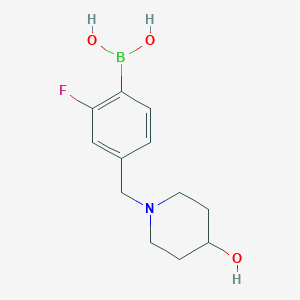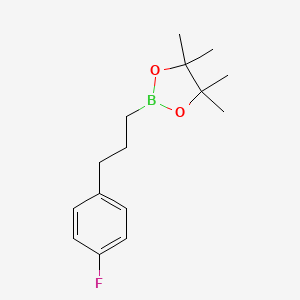
3-(4-Fluorophenyl)propylboronic acid pinacol ester
Descripción general
Descripción
“3-(4-Fluorophenyl)propylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1570510-53-0 and a linear formula of C15H22BFO2 . It has a molecular weight of 264.15 .
Synthesis Analysis
The synthesis of boronic esters like “3-(4-Fluorophenyl)propylboronic acid pinacol ester” is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The protodeboronation of pinacol boronic esters is a key transformation in the synthesis process .Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-(4-fluorophenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3 .Chemical Reactions Analysis
Boronic esters like “3-(4-Fluorophenyl)propylboronic acid pinacol ester” are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The protodeboronation of pinacol boronic esters is a key transformation in these reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.15 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Boronic acids and their esters are pivotal in organic synthesis, particularly in cross-coupling reactions which are foundational for constructing complex molecular architectures. For instance, Qiu et al. (2009) developed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, highlighting the use of phenylboronic acid in cross-coupling reactions to achieve high yields. This underscores the role of boronic acid derivatives in facilitating efficient synthesis pathways for valuable intermediates in pharmaceutical and material science research (Qiu, Gu, Zhang, & Xu, 2009).
Material Science and Engineering
In the realm of material science, the unique properties of boronic acids, including their esters, contribute to the development of novel materials. Adamczyk-Woźniak et al. (2009) discussed the structural, synthetic, and application aspects of benzoxaboroles, derivatives of phenylboronic acids. Benzoxaboroles, by extension, shed light on the potential of boronic acid esters in creating materials with exceptional properties, including biological activity and molecular recognition capabilities (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Biosensors and Biological Applications
The selective binding characteristics of phenylboronic acids to diols have been exploited in designing biosensors. Anzai (2016) reviewed advancements in electrochemical biosensors based on phenylboronic acid derivatives for detecting various biological molecules, including sugars and glycoproteins. This illustrates the potential of 3-(4-Fluorophenyl)propylboronic acid pinacol ester in biosensing applications, given its structural affinity to phenylboronic acids (Anzai, 2016).
Environmental and Safety Considerations
Research on the degradation of polyfluoroalkyl chemicals by Liu and Avendaño (2013) provides insights into environmental and safety considerations related to fluorinated compounds. While this study focuses on polyfluoroalkyl chemicals, the principles of biodegradation and environmental impact assessment outlined could be relevant to understanding the environmental fate of fluorinated boronic acid esters (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWKSLDFDBRDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)propylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
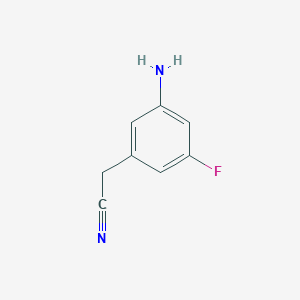
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)
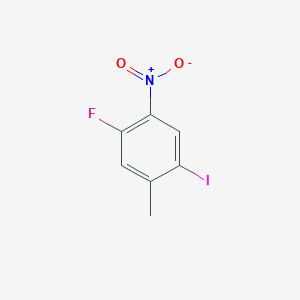
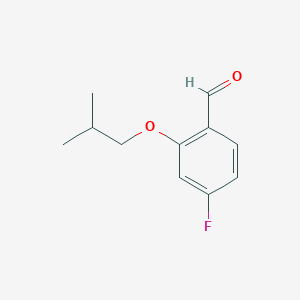
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)
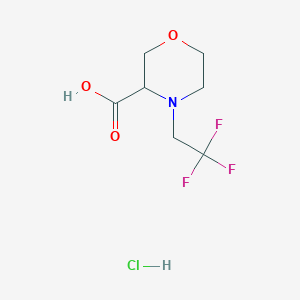

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
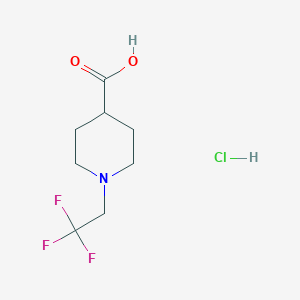
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
